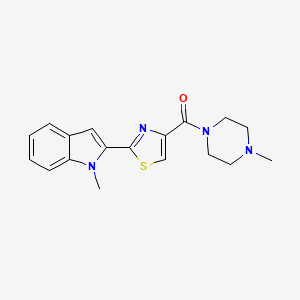![molecular formula C21H15BrN2OS2 B2809579 (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 394225-16-2](/img/structure/B2809579.png)
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups and structural features. It has an amino group (-NH2), a cyclopropyl group (a three-membered carbon ring), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The presence of these functional groups and structural features suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Spectroscopic Properties and Theoretical Studies
- Spectroscopic Properties Analysis : The electronic absorption, excitation, and fluorescence properties of similar thieno[2,3-b]pyridine derivatives were studied in various solvents. Quantum chemistry calculations including DFT and TD-DFT were used to interpret the results, revealing insights into the excited-state properties and stabilization mechanisms of these compounds (Al-Ansari, 2016).
Antitumor Activity
- Antitumor Potential : A study discovered a new type of cytotoxic agent selective against a tumorigenic cell line, highlighting the potential of thienopyridine derivatives as potent anti-tumor agents. The structural analysis and synthesis of various derivatives from this compound provided insights into the structure-activity relationships (SAR) and led to the discovery of highly potent derivatives (Hayakawa et al., 2004).
Synthetic Methodologies
- Synthetic Approaches : Research has developed facile and convenient synthetic routes for thieno[2,3-b]thiophene derivatives, including those incorporating the studied structure. These methods offer versatile approaches for creating a wide range of compounds with potential biological and chemical applications (Mabkhot et al., 2010).
Structural and Molecular Characterization
- Molecular Docking and Structural Analysis : The synthesis and structural characterization of related compounds, accompanied by molecular docking and Hirshfeld surface analysis, have provided insights into their potential interactions with biological targets and their structural stability. Such studies are crucial for understanding the compound's utility in drug design and material science (Lakshminarayana et al., 2018).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Properties : Research into thienyl-substituted pyridinium salts, related to the compound , has explored their second-order nonlinear optical properties. These studies are vital for developing new materials for optical and photonic applications, demonstrating the versatility of thieno[2,3-b]pyridine derivatives in material science (Li et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS2/c22-13-7-5-12(6-8-13)19(25)20-18(23)17-14(16-2-1-9-26-16)10-15(11-3-4-11)24-21(17)27-20/h1-2,5-11H,3-4,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABKIDVIFVIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)
![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)
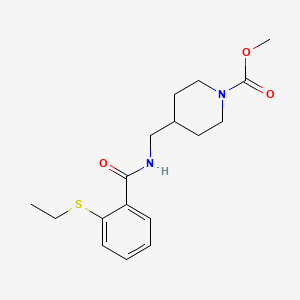
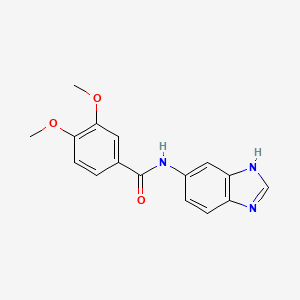
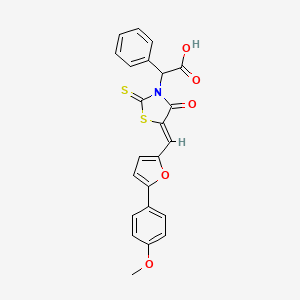
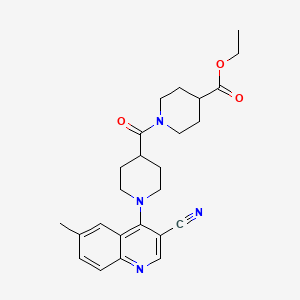
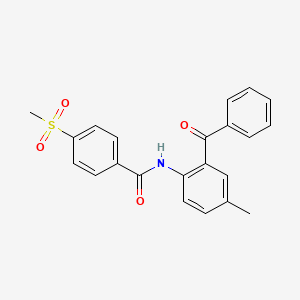
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2809509.png)
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2809512.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![2-Chloro-1-[4-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2809518.png)
